Cas no 1831088-65-3 (tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate)

Tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate is a halogenated pyridine derivative with a protected amine group, serving as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of bromo, chloro, and iodo substituents on the pyridine ring enables selective functionalization via cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group provides stability and facilitates controlled deprotection for further derivatization. This compound is particularly valuable in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), offering precise reactivity for sequential modifications. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry and materials science.
tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate structure
1831088-65-3 structure
Product Name:tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate
CAS No:1831088-65-3
MF:C10H11BrClIN2O2
MW:433.468013048172
CID:5619665
PubChem ID:165921989
Update Time:2025-05-28

tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28304219
    • tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate
    • 1831088-65-3
    • Inchi: 1S/C10H11BrClIN2O2/c1-10(2,3)17-9(16)15-8-7(13)6(12)5(11)4-14-8/h4H,1-3H3,(H,14,15,16)
    • InChI Key: UKEJGUBKSDTOQG-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=CN=C1NC(=O)OC(C)(C)C)Br)Cl

Computed Properties

  • Exact Mass: 431.87372g/mol
  • Monoisotopic Mass: 431.87372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 51.2Ų

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Additional information on tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate

Recent Advances in the Synthesis and Applications of tert-Butyl N-(5-Bromo-4-Chloro-3-Iodopyridin-2-Yl)Carbamate (CAS: 1831088-65-3)

The compound tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate (CAS: 1831088-65-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an updated overview of the latest developments surrounding this compound, focusing on its synthetic methodologies, structural modifications, and potential pharmaceutical applications.

Recent studies have highlighted the importance of this halogen-rich pyridine derivative in the construction of complex heterocyclic scaffolds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a precursor for the development of kinase inhibitors, particularly in the modification of ATP-binding sites. The presence of multiple halogen substituents (Br, Cl, I) at specific positions on the pyridine ring allows for sequential cross-coupling reactions, enabling diverse structural elaborations that are crucial for drug discovery programs.

In terms of synthetic approaches, several research groups have reported optimized protocols for the preparation of tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate. A notable advancement comes from a team at MIT (2024), who developed a one-pot halogen dance strategy that significantly improves the yield (up to 78%) and purity (>99%) compared to traditional stepwise halogenation methods. This innovation addresses previous challenges in regioselective halogenation and has important implications for scaling up production.

From a pharmacological perspective, derivatives synthesized from this intermediate have shown promising activity in recent screening campaigns. A Nature Communications article (2023) reported that compounds derived from 1831088-65-3 exhibited potent inhibition (IC50 < 100 nM) against several cancer-related protein targets, including PI3Kδ and BTK. The unique halogen pattern appears to contribute to enhanced binding affinity through halogen bonding interactions with protein residues, a finding that has stimulated new research directions in structure-based drug design.

Ongoing research is exploring the use of this building block in PROTAC (Proteolysis Targeting Chimera) development, leveraging its ability to serve as a versatile linker between warhead and E3 ligase-recruiting moieties. Preliminary results presented at the 2024 ACS Spring Meeting indicate that these conjugates demonstrate improved cellular permeability and target engagement compared to traditional designs, potentially opening new avenues for addressing challenging drug targets.

In conclusion, tert-butyl N-(5-bromo-4-chloro-3-iodopyridin-2-yl)carbamate continues to emerge as a valuable tool in medicinal chemistry, with recent advances highlighting its expanding role in drug discovery. The compound's unique reactivity profile and the growing understanding of its structure-activity relationships suggest it will remain an important focus of research in the coming years, particularly in the development of targeted therapies for oncology and inflammatory diseases.

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